molecular formula C9H19NO B13163301 1,4-Diethyl-4-piperidinol

1,4-Diethyl-4-piperidinol

Cat. No.: B13163301
M. Wt: 157.25 g/mol
InChI Key: YCLSLDDPIKHKSJ-UHFFFAOYSA-N
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Description

1,4-Diethyl-4-piperidinol is an organic compound belonging to the piperidine family Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms The compound this compound is characterized by the presence of two ethyl groups attached to the nitrogen atom and a hydroxyl group at the fourth position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diethyl-4-piperidinol can be synthesized through several methods. One common approach involves the reaction of piperidine with ethyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Diethyl-4-piperidinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidines with different alkyl or aryl groups.

Scientific Research Applications

1,4-Diethyl-4-piperidinol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,4-Diethyl-4-piperidinol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The hydroxyl group and ethyl substituents play a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, lacking the ethyl and hydroxyl substituents.

    1,4-Dimethyl-4-piperidinol: Similar structure with methyl groups instead of ethyl groups.

    4-Hydroxy-1-methylpiperidine: Contains a hydroxyl group and a single methyl group.

Uniqueness

1,4-Diethyl-4-piperidinol is unique due to the presence of two ethyl groups and a hydroxyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1,4-diethylpiperidin-4-ol

InChI

InChI=1S/C9H19NO/c1-3-9(11)5-7-10(4-2)8-6-9/h11H,3-8H2,1-2H3

InChI Key

YCLSLDDPIKHKSJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN(CC1)CC)O

Origin of Product

United States

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